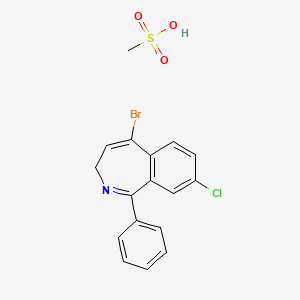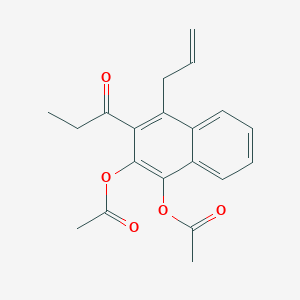![molecular formula C5H9ClN2 B14401334 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane CAS No. 87689-21-2](/img/structure/B14401334.png)
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-methyl-1,6-diazabicyclo[310]hexane is a bicyclic compound featuring a unique structure with a chlorine atom and a methyl group attached to a diazabicyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane typically involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions, followed by purification processes to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Applications De Recherche Scientifique
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-1,5-diazabicyclo[3.1.0]hexane: Similar structure but lacks the chlorine atom.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains two methyl groups instead of one chlorine and one methyl group.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): Features two diazabicyclohexane rings connected by a single bond.
Uniqueness
6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane is unique due to the presence of both a chlorine atom and a methyl group on the diazabicyclohexane ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
87689-21-2 |
|---|---|
Formule moléculaire |
C5H9ClN2 |
Poids moléculaire |
132.59 g/mol |
Nom IUPAC |
6-chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H9ClN2/c1-5-3-2-4-7(5)8(5)6/h2-4H2,1H3 |
Clé InChI |
LJGAFWIXAHFSDN-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCN1N2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14401252.png)

![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)



![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)


![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)

